5-Nitro-2-(trifluoromethyl)pyridine
Overview
Description
5-Nitro-2-(trifluoromethyl)pyridine is an organic compound that belongs to the class of nitro-substituted pyridines. This compound is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a pyridine ring. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Scientific Research Applications
5-Nitro-2-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of pharmaceuticals with enhanced bioavailability and metabolic stability.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
5-Nitro-2-(trifluoromethyl)pyridine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes by binding to their active sites, thereby altering their activity. The nitro group in this compound can participate in redox reactions, which can affect the oxidative state of the cell and influence various metabolic pathways .
Cellular Effects
The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of transcription factors, leading to changes in gene expression. Additionally, this compound can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes, and either inhibit or activate their function. This binding can lead to conformational changes in the enzyme, affecting its activity. Furthermore, this compound can influence gene expression by interacting with DNA or transcription factors, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, this compound may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and organ toxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-(trifluoromethyl)pyridine typically involves the nitration of 2-(trifluoromethyl)pyridine. One common method is the reaction of 2-(trifluoromethyl)pyridine with a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity of the final product. The use of advanced purification techniques such as distillation and crystallization further enhances the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
5-Nitro-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Oxidation: The trifluoromethyl group can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Reduction: 5-Amino-2-(trifluoromethyl)pyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the trifluoromethyl group.
Mechanism of Action
The mechanism of action of 5-Nitro-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its overall efficacy .
Comparison with Similar Compounds
Similar Compounds
- 2-Nitro-5-(trifluoromethyl)pyridine
- 3-Nitro-2-(trifluoromethyl)pyridine
- 4-Nitro-2-(trifluoromethyl)pyridine
Uniqueness
5-Nitro-2-(trifluoromethyl)pyridine is unique due to the specific positioning of the nitro and trifluoromethyl groups on the pyridine ring. This unique arrangement imparts distinct chemical and biological properties, making it more effective in certain applications compared to its isomers and other similar compounds .
Properties
IUPAC Name |
5-nitro-2-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N2O2/c7-6(8,9)5-2-1-4(3-10-5)11(12)13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSJYRKGWJZNON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50554189 | |
Record name | 5-Nitro-2-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50554189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116470-66-7 | |
Record name | 5-Nitro-2-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50554189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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